trans-4-(Methoxymethyl)cyclohexanamine hydrochloride

Vue d'ensemble

Description

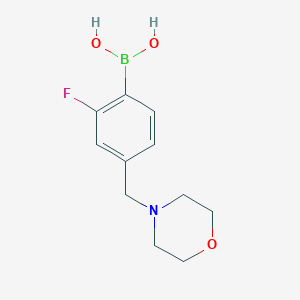

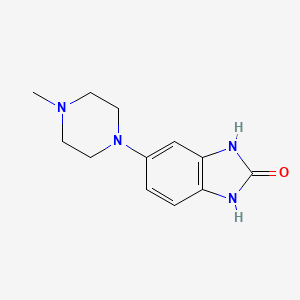

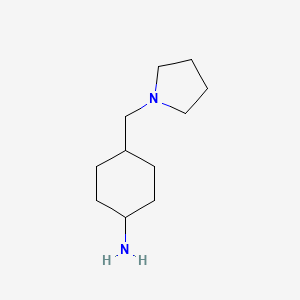

Trans-4-(Methoxymethyl)cyclohexanamine hydrochloride, also known as t-4-MMC, is a novel compound. It has a molecular formula of C8H18ClNO and a molecular weight of 179.69 g/mol .

Synthesis Analysis

The synthesis of trans-4-(Methoxymethyl)cyclohexanamine hydrochloride involves the reaction of tert-butyl (trans-4-methoxycyclohexyl)carbamate with hydrogen chloride in 1,4-dioxane at 0° C . After being stirred for 20 hours, diethyl ether is added .Molecular Structure Analysis

The molecular structure of trans-4-(Methoxymethyl)cyclohexanamine hydrochloride consists of a cyclohexane ring with a methoxymethyl group and an amine group attached to the fourth carbon atom .Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of trans-4-(Methoxymethyl)cyclohexanamine hydrochloride is the reaction of tert-butyl (trans-4-methoxycyclohexyl)carbamate with hydrogen chloride .Applications De Recherche Scientifique

Metabolism Studies

- Metabolites Identification : Studies have shown that cyclohexylamine, a related compound, is largely excreted unchanged in humans and animals like rats and guinea pigs. Only a small percentage is metabolized, with minor metabolites including trans-cyclohexane-1,2-diol and various aminocyclohexanol isomers (Renwick & Williams, 1972).

Pharmaceutical Derivative Development

- Derivative Synthesis for Enhanced Absorption : Derivatives of tranexamic acid, which include trans-4-(aminomethyl)cyclohexanecarboxylic acid, have been synthesized for better absorption compared to tranexamic acid itself. These derivatives show potential for improved pharmacological profiles (Svahn, Merényi, Karlson, Widlund, & Grälls, 1986).

Analytical and Chemical Studies

- Characterization of Psychoactive Arylcyclohexylamines : Research has been conducted on the characterization of various arylcyclohexylamines, including their determination in biological matrices such as blood and urine. This research aids in understanding the pharmacological profiles of these compounds (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

- Molecular Structure and Synthesis : Investigations into the synthesis of compounds like trans-4-(N-acetylamido)cyclohexanol, a precursor for pharmaceutical intermediates, highlight the chemical processes and structural analysis of cyclohexanol derivatives (Jia-jun, 2012).

- Configurational Effects in Stereosiomeric Cyclohexanes : Studies have examined how different configurations of cyclohexane derivatives, like 1,4‐di(alkoxymethyl)cyclohexanes, affect proton transfers and ion–neutral complex formation, contributing to the understanding of chemical behaviors in different stereoisomeric forms (Denekamp & Mandelbaum, 1995).

Pharmacokinetic and Toxicological Studies

- Influence on Pharmacokinetics : Research on the pharmacokinetics of related cyclohexanamine derivatives helps in understanding the drug distribution and metabolism, crucial for developing safe and effective medications (Tse, Chang, Finkelstein, Ballard, & Jaffe, 1984).

Safety and Hazards

Propriétés

IUPAC Name |

4-(methoxymethyl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h7-8H,2-6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNBGXGBMVAZBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-(Methoxymethyl)cyclohexanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1398796.png)

![Tert-butyl 3-oxospiro[isochroman-1,4'-piperidine]-1'-carboxylate](/img/structure/B1398800.png)

![Ethyl 6-oxaspiro[2.5]octane-1-carboxylate](/img/structure/B1398801.png)

![6-Benzyl-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B1398806.png)